molecular formula C12H15NO3 B14592424 1-(3-Methyl-4-nitrophenyl)pentan-1-one CAS No. 61493-17-2

1-(3-Methyl-4-nitrophenyl)pentan-1-one

Cat. No.: B14592424
CAS No.: 61493-17-2
M. Wt: 221.25 g/mol
InChI Key: FMHFXXRKMQWBEP-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-nitrophenyl)pentan-1-one is an organic compound that belongs to the class of aromatic ketones It features a nitro group and a methyl group attached to a benzene ring, which is further connected to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-4-nitrophenyl)pentan-1-one typically involves the nitration of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group to the aromatic ring, and the acylation reaction attaches the pentanone chain to the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, utilizing catalysts such as aluminum chloride for the Friedel-Crafts reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-4-nitrophenyl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

1-(3-Methyl-4-nitrophenyl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)pentan-1-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions,

Properties

CAS No.

61493-17-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(3-methyl-4-nitrophenyl)pentan-1-one

InChI

InChI=1S/C12H15NO3/c1-3-4-5-12(14)10-6-7-11(13(15)16)9(2)8-10/h6-8H,3-5H2,1-2H3

InChI Key

FMHFXXRKMQWBEP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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